molecular formula C9H14N2O3S B2815518 1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione CAS No. 2361657-45-4

1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione

Cat. No.: B2815518
CAS No.: 2361657-45-4
M. Wt: 230.28
InChI Key: MBCUNBFEFFIQQC-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]thiadiazine ring system

Preparation Methods

The synthesis of 1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-b][1,2,4]thiadiazine core. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring system but differs in its substituents and overall structure.

    Imidazole-containing compounds:

Properties

IUPAC Name

1-(4,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-2-9(12)10-6-7-15(13,14)11-5-3-4-8(10)11/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCUNBFEFFIQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCS(=O)(=O)N2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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